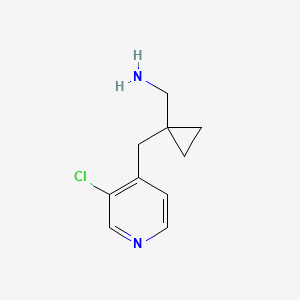

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18185359

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2 |

|---|---|

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | [1-[(3-chloropyridin-4-yl)methyl]cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-9-6-13-4-1-8(9)5-10(7-12)2-3-10/h1,4,6H,2-3,5,7,12H2 |

| Standard InChI Key | OCXXMOKDRMMXFU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CC2=C(C=NC=C2)Cl)CN |

Introduction

Chemical Structure and Structural Characteristics

Molecular Architecture

The compound consists of three distinct structural components:

-

Cyclopropane ring: A strained three-membered carbon ring that influences conformational stability and reactivity .

-

3-Chloropyridin-4-ylmethyl group: A pyridine ring substituted with chlorine at the 3-position, enhancing lipophilicity and electronic properties.

-

Methanamine group: A primary amine (-NH₂) attached to the cyclopropane ring, enabling hydrogen bonding and salt formation .

The spatial arrangement of these groups contributes to its unique physicochemical profile. For example, the chlorine atom at the pyridine’s 3-position creates electronic asymmetry, potentially favoring interactions with aromatic residues in biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

-

¹H NMR: Peaks corresponding to cyclopropane protons (δ 0.5–1.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and methanamine protons (δ 2.5–3.5 ppm).

-

¹³C NMR: Signals for cyclopropane carbons (δ 10–20 ppm), pyridine carbons (δ 120–150 ppm), and the methanamine carbon (δ 40–50 ppm).

-

MS: A molecular ion peak at m/z 196.67 confirms the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the cyclopropane, pyridine, and amine components (Table 1) :

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropanation | Trimethylsulfoxonium iodide | 65–75 |

| 2 | Chloropyridine coupling | Pd catalysis, 80°C | 50–60 |

| 3 | Amine protection/deprotection | Boc₂O, HCl/EtOAc | 70–80 |

A notable challenge is the steric hindrance posed by the cyclopropane ring during coupling reactions, which requires optimized catalytic systems . For instance, palladium-based catalysts with bulky ligands improve yields in Step 2 by mitigating undesired side reactions .

Analytical Validation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity (>95%) and validate intermediate structures. For example, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves unreacted starting materials and byproducts.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP ≈ 2.3) due to the chloropyridine group, balancing membrane permeability and aqueous solubility . Experimental solubility data are as follows:

-

Water: <0.1 mg/mL (25°C)

-

Ethanol: 15 mg/mL (25°C)

-

DMSO: >50 mg/mL (25°C)

Stability Profile

Biological Activity and Mechanism

Antibacterial Activity

Piperazine derivatives with chloropyridine groups exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL). This compound’s primary amine could enhance membrane disruption, though empirical studies are needed.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for developing kinase inhibitors, antibacterials, and CNS agents . Its modular structure allows for:

-

Side-chain modifications: Introducing sulfonamide or acyl groups to modulate selectivity .

-

Chiral synthesis: Resolving enantiomers to improve potency, as seen in related cyclopropane-containing drugs .

Pharmacokinetic Optimization

The chloropyridine group’s lipophilicity enhances blood-brain barrier penetration, making it a candidate for neuroactive drugs . Computational models predict a CNS MPO score of 4.5, indicating favorable brain exposure .

Future Directions

-

Toxicological Studies: Acute and chronic toxicity profiles in preclinical models are needed to assess safety.

-

Target Identification: Proteomic screening (e.g., affinity chromatography) could reveal novel biological targets .

-

Formulation Development: Nanoemulsions or prodrug strategies may address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume